2-Iodo-1-nitronaphthalene 2-Iodo-1-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 7501-00-0
VCID: VC18991120
InChI: InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H
SMILES:
Molecular Formula: C10H6INO2
Molecular Weight: 299.06 g/mol

2-Iodo-1-nitronaphthalene

CAS No.: 7501-00-0

Cat. No.: VC18991120

Molecular Formula: C10H6INO2

Molecular Weight: 299.06 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1-nitronaphthalene - 7501-00-0

Specification

CAS No. 7501-00-0
Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
IUPAC Name 2-iodo-1-nitronaphthalene
Standard InChI InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H
Standard InChI Key RIMCUZFCHBCDID-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])I

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-iodo-1-nitronaphthalene, reflecting the positions of the iodine and nitro groups on the naphthalene backbone. Its molecular formula is C10H6INO2\text{C}_{10}\text{H}_6\text{INO}_2, with a molecular weight of 299.06 g/mol . The InChIKey identifier, GXKBAYRYIIXJGJ-UHFFFAOYSA-N, provides a unique descriptor for its stereochemical and structural attributes.

Crystallographic and Electronic Properties

The nitro group at the 1-position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing further electrophilic substitutions to meta positions. Meanwhile, the iodine atom at the 2-position participates in halogen bonding interactions, influencing solubility and crystal packing . Density functional theory (DFT) calculations predict a planar naphthalene core with slight distortions due to steric interactions between the substituents.

Physicochemical Properties

PropertyValueSource
Density (20°C)1.899 g/cm³
Boiling Point378.7°C at 760 mmHg
Flash Point182.8°C
LogP (Octanol-Water)3.88
Polar Surface Area45.82 Ų

The compound’s high boiling point and density reflect strong intermolecular interactions, including halogen bonding and dipole-dipole forces. Its moderate lipophilicity (LogP = 3.88) suggests reasonable solubility in organic solvents such as dimethylformamide (DMF) and dichloromethane .

Synthetic Methodologies

Nitration of Iodonaphthalene Derivatives

A common route involves the regioselective nitration of 2-iodonaphthalene. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, the nitro group is introduced at the 1-position with >80% yield . Zeolite-assisted nitration with NO₂/O₂ has also been reported to enhance selectivity and reduce byproducts.

Halogen Exchange Reactions

An alternative method employs aromatic Finkelstein reactions, where 2-bromo-1-nitronaphthalene undergoes iodide substitution using NaI in acetone under reflux. This approach avoids harsh nitration conditions but requires pre-functionalized substrates .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The nitro group deactivates the ring, directing incoming electrophiles to the 5- and 8-positions. For example, sulfonation with fuming sulfuric acid yields 2-iodo-1-nitro-5-sulfonaphthalene, a precursor for dyestuffs.

Reduction and Oxidation

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-iodo-1-aminonaphthalene, which is useful in pharmaceutical intermediates. Conversely, oxidation with KMnO₄ under acidic conditions cleaves the naphthalene ring, forming iodinated dicarboxylic acids .

Applications in Scientific Research

Organic Synthesis

This compound is a versatile building block for synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the iodine site, enabling access to functionalized nanomaterials .

Pharmaceutical Development

Derivatives of 2-iodo-1-nitronaphthalene have been investigated as inhibitors of protein-protein interactions, such as Keap1-Nrf2, which are relevant to oxidative stress diseases . The iodine atom enhances binding affinity through halogen bonding with sulfur-containing residues .

Materials Science

Its incorporation into liquid crystals and organic semiconductors has been explored due to the compound’s planar structure and polarizable iodine atom. These materials exhibit tunable optoelectronic properties for use in OLEDs .

Comparative Analysis with Structural Isomers

Table 2: Comparison of 2-Iodo-1-nitronaphthalene with Isomers

Property2-Iodo-1-nitronaphthalene1-Iodo-2-nitronaphthalene
Melting PointNot reportedNot reported
Boiling Point378.7°C378.5°C (estimated)
ReactivityHigher nitro-directedHigher iodine-directed

The positional isomerism significantly alters electronic distribution, with the nitro group in 2-Iodo-1-nitronaphthalene exerting stronger deactivation than the iodine .

Future Directions and Research Gaps

Current challenges include improving synthetic yields and exploring enantioselective transformations. Computational studies to predict biological activity and environmental fate are also critical for advancing applications in drug discovery and sustainable chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator